Nil6pst6V7
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Overview
Description
Preparation Methods
The synthetic route for Nil6pst6V7 involves the reaction of N-[4-[(1S,2S)-2-(dimethylamino)-1-imidazol-1-ylpropyl]phenyl]-1,3-benzothiazol-2-amine. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nil6pst6V7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nil6pst6V7 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of CYP26A1 and its effects on retinoic acid metabolism. In biology and medicine, this compound is used to investigate its potential therapeutic effects, particularly in diseases where retinoic acid metabolism is disrupted. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting CYP26A1 .
Mechanism of Action
Nil6pst6V7 exerts its effects by inhibiting the activity of CYP26A1, an enzyme involved in the metabolism of retinoic acid. By inhibiting this enzyme, this compound increases the levels of retinoic acid in cells, which can influence various cellular processes and pathways. The molecular targets and pathways involved include the retinoic acid signaling pathway, which plays a crucial role in gene expression and cellular differentiation .
Comparison with Similar Compounds
Nil6pst6V7 is unique compared to other CYP26A1 inhibitors due to its specific chemical structure and high potency. Similar compounds include other CYP26A1 inhibitors such as liarozole and talarozole. this compound stands out due to its distinct molecular interactions and higher efficacy in inhibiting CYP26A1 .
Properties
CAS No. |
201410-54-0 |
---|---|
Molecular Formula |
C21H23N5S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-[4-[(1S,2S)-2-(dimethylamino)-1-imidazol-1-ylpropyl]phenyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C21H23N5S/c1-15(25(2)3)20(26-13-12-22-14-26)16-8-10-17(11-9-16)23-21-24-18-6-4-5-7-19(18)27-21/h4-15,20H,1-3H3,(H,23,24)/t15-,20+/m0/s1 |
InChI Key |
WGVPSTQRQHGEEP-MGPUTAFESA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C |
Origin of Product |
United States |
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